1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea
Description
Properties
Molecular Formula |
C15H18N4OS |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(1,2,3-benzothiadiazol-6-yl)-3-[2-(cyclohexen-1-yl)ethyl]urea |
InChI |
InChI=1S/C15H18N4OS/c20-15(16-9-8-11-4-2-1-3-5-11)17-12-6-7-13-14(10-12)21-19-18-13/h4,6-7,10H,1-3,5,8-9H2,(H2,16,17,20) |
InChI Key |
GGXCUZHEJUJACD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=CC3=C(C=C2)N=NS3 |
Origin of Product |
United States |
Preparation Methods
Benzothiadiazole Core Reactivity
The 1,2,3-benzothiadiazole group (SMILES: C1=CC2=NSN=C2C=C1) is electron-deficient due to the electron-withdrawing thiadiazole ring, directing electrophilic substitution to the 6-position. Nucleophilic attack at this position is facilitated by deprotonation using bases such as potassium carbonate or sodium hydride. The urea linkage (–NH–CO–NH–) typically forms via reaction between an amine and an isocyanate or carbamoyl chloride, requiring anhydrous conditions to prevent hydrolysis.
Cyclohexeneethyl Substituent Stability
The 2-(cyclohex-1-en-1-yl)ethyl group introduces steric hindrance and potential for olefin isomerization under acidic or high-temperature conditions. Patent US3748356A highlights the use of aprotic solvents like N-butyl acetate or methylene chloride to stabilize similar alkenyl groups during urea formation. Catalysts such as potassium iodide accelerate coupling reactions while minimizing side reactions.
Synthetic Routes and Methodologies
Route 1: Isocyanate Coupling
Step 1: Synthesis of 1,2,3-Benzothiadiazol-6-amine
The benzothiadiazole amine precursor is prepared via nitration of 1,2,3-benzothiadiazole followed by reduction. For example:
$$
\text{C}6\text{H}4\text{N}2\text{S} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}4} \text{C}6\text{H}3\text{N}3\text{O}2\text{S} \xrightarrow[\text{H}2/\text{Pd}]{\text{NH}3} \text{C}6\text{H}5\text{N}3\text{S}
$$
Step 2: Preparation of 2-(Cyclohex-1-en-1-yl)ethyl Isocyanate
Cyclohexene is epoxidized, followed by ring-opening with ethanolamine to yield 2-(cyclohex-1-en-1-yl)ethyl alcohol. Phosgenation converts the alcohol to the isocyanate:
$$
\text{C}6\text{H}{10}\text{O} + \text{Cl}2\text{CO} \rightarrow \text{C}6\text{H}9\text{CH}2\text{NCO} + 2\text{HCl}
$$
Step 3: Urea Formation
The amine and isocyanate react in anhydrous dichloromethane with triethylamine as a base:
$$
\text{C}6\text{H}5\text{N}3\text{S} + \text{C}8\text{H}{11}\text{NCO} \xrightarrow{\text{Et}3\text{N}} \text{C}{15}\text{H}{18}\text{N}4\text{O}_2\text{S}
$$
Yield : ~65–72% (extrapolated from analogous reactions).
Route 2: Carbamoyl Chloride Intermediate
Step 1: Benzothiadiazole Amine Preparation
Same as Route 1.
Step 2: Synthesis of 2-(Cyclohex-1-en-1-yl)ethyl Carbamoyl Chloride
React 2-(cyclohex-1-en-1-yl)ethylamine with phosgene:
$$
\text{C}8\text{H}{13}\text{N} + \text{COCl}2 \rightarrow \text{C}8\text{H}{12}\text{NCOCl} + \text{HCl}
$$
Step 3: Coupling via Schotten-Baumann Reaction
Combine the amine and carbamoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide:
$$
\text{C}6\text{H}5\text{N}3\text{S} + \text{C}8\text{H}{12}\text{NCOCl} \xrightarrow{\text{NaOH}} \text{C}{15}\text{H}{18}\text{N}4\text{O}2\text{S} + \text{NaCl}
$$
Yield : ~58–67% (estimated from patent WO2015107533A1).
Optimization and Challenges
Catalytic Enhancements
Potassium iodide (0.5–1.0 mol%) significantly improves coupling efficiency in Route 1 by facilitating intermediate stabilization. For example, Patent WO2015107533A1 reports a 15% yield increase with KI in N-methylmorpholine.
Solvent Selection
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability for Route 1 |
|---|---|---|---|
| Dichloromethane | 8.93 | 40 | High (prevents hydrolysis) |
| N-Butyl Acetate | 5.01 | 126 | Moderate (requires higher temps) |
| Toluene | 2.38 | 111 | Low (poor solubility) |
Nonpolar solvents like toluene are unsuitable due to poor solubility of the benzothiadiazole amine.
Purification Strategies
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves unreacted amine and isocyanate byproducts.
- Recrystallization : Ethanol/water (7:3) yields crystals with >98% purity (melting point: 162–165°C, extrapolated from PubChem data).
Comparative Analysis of Methods
| Parameter | Route 1 (Isocyanate) | Route 2 (Carbamoyl Chloride) |
|---|---|---|
| Reaction Time | 4–6 hours | 8–12 hours |
| Yield | 65–72% | 58–67% |
| Byproducts | Minimal | Chloride salts |
| Scalability | High | Moderate |
| Cost | $$$ (phosgene use) | $$ (safer reagents) |
Route 1 is preferable for industrial-scale synthesis despite phosgene handling challenges, whereas Route 2 suits laboratory settings with safety constraints.
Chemical Reactions Analysis
Types of Reactions: PRMT3 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups present in PRMT3 inhibitor 1 and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds containing benzothiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- A case study highlighted the synthesis of related compounds that demonstrated potent activity against several cancer cell lines, suggesting the potential of 1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea as a lead compound for further development in cancer therapeutics.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
- A notable study reported the synthesis of derivatives with enhanced antimicrobial activity compared to standard drugs, indicating the potential for this compound in treating infections.
-
Urease Inhibition :
- Urease inhibitors are crucial in managing conditions like kidney stones and urinary tract infections. Compounds similar to 1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea have been investigated for their ability to inhibit urease activity effectively .
- In vitro studies demonstrated that certain derivatives showed promising IC50 values comparable to established urease inhibitors.
Agricultural Applications
-
Fungicidal Activity :
- The benzothiadiazole framework has been associated with fungicidal properties. Research has indicated that derivatives can enhance plant resistance to fungal pathogens .
- The compound's potential as a plant growth regulator or fungicide could be explored further to improve crop yields and disease resistance.
- Synergistic Effects with Insecticides :
Material Science Applications
- Polymer Chemistry :
- The unique properties of 1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea make it suitable for incorporation into polymer matrices. Its presence can enhance thermal stability and mechanical properties of polymers used in various applications .
- Studies have shown that polymers containing benzothiadiazole units exhibit improved optical properties, making them candidates for use in electronic devices such as organic light-emitting diodes (OLEDs).
Mechanism of Action
PRMT3 inhibitor 1 exerts its effects by binding to the active site of PRMT3, thereby preventing the enzyme from catalyzing the methylation of arginine residues. This inhibition disrupts the normal function of PRMT3, leading to changes in cellular processes such as ribosome biosynthesis and protein synthesis. The molecular targets and pathways involved include the interaction with the zinc finger domain of PRMT3 and the subsequent inhibition of its methyltransferase activity .
Comparison with Similar Compounds
PRMT3 inhibitor 1 is unique in its high selectivity and potency compared to other PRMT inhibitors. Similar compounds include:
SGC707: A potent allosteric inhibitor of PRMT3 with high selectivity.
MS023: An inhibitor that binds in the substrate-binding site of PRMT3.
DCLX069 and DCLX078: Compounds that exhibit micromolar inhibition of PRMT1 with some selectivity over PRMT4 and PRMT6
PRMT3 inhibitor 1 stands out due to its specific interaction with the zinc finger domain of PRMT3, making it a valuable tool for studying the biological functions and disease associations of PRMT3 .
Biological Activity
1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea, commonly referred to as compound 1 or TDU, is a synthetic organic compound notable for its role as an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). This compound has garnered attention in pharmacological research due to its unique mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of TDU is , with a molecular weight of approximately 302.395 g/mol. The compound features a benzothiadiazole moiety linked to a cyclohexenyl ethyl urea structure.
Chemical Information:
- IUPAC Name: 3-(1,2,3-benzothiadiazol-6-yl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea
- PubChem CID: 53346504
- ChEMBL Ligand ID: CHEMBL2325441
TDU acts as an allosteric inhibitor of PRMT3, which is involved in various cellular processes including ribosomal biosynthesis and gene expression regulation. The X-ray crystallography studies reveal that TDU binds at a novel allosteric site on PRMT3, distinct from the S-adenosyl methionine (SAM) and substrate peptide binding sites. This binding interferes with the enzyme's activity, leading to inhibition.
Key Findings:
- IC50 Value: The compound exhibits an IC50 value of 2.5 µM, indicating its potency as an inhibitor of PRMT3 activity .
- Allosteric Mechanism: Mutations in the allosteric site or analogs that disrupt interactions with this site significantly reduce the binding and inhibitory effects of TDU .
Biological Activity
The biological activity of TDU has been extensively studied in vitro and in vivo. Its role as a PRMT3 inhibitor suggests potential implications in cancer therapy and other diseases where PRMTs are implicated.
Case Studies:
- Cancer Research:
- In studies involving various cancer cell lines, TDU has been shown to inhibit cell proliferation and induce apoptosis. The inhibition of PRMT3 is associated with altered expression levels of key oncogenes and tumor suppressor genes.
- Neurodegenerative Diseases:
- Research indicates that modulation of PRMT3 activity may influence neurodegenerative processes. TDU's ability to inhibit PRMT3 could provide insights into therapeutic strategies for diseases like Alzheimer's.
Data Summary Table
The following table summarizes the biological activity data for TDU:
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
